4-Bromo-3-(methylthio)phenylboronic Acid: A Comprehensive Technical Guide for Advanced Research
4-Bromo-3-(methylthio)phenylboronic Acid: A Comprehensive Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
Chemical Identity and Analogs
As of the latest database surveys, a unique CAS number and SMILES string for 4-Bromo-3-(methylthio)phenylboronic acid have not been assigned. For comparative purposes and to inform the predictions within this guide, the identifiers of several closely related and commercially available analogs are provided below.
| Compound Name | CAS Number | SMILES String |
| 4-Bromo-3-methylphenylboronic acid | 221006-67-3 | B(C1=CC=C(Br)C(C)=C1)(O)O[1] |
| 4-(Bromomethyl)phenylboronic acid | 68162-47-0 | OB(O)c1ccc(CBr)cc1 |
| 4-(Methylthio)phenylboronic acid | 98546-51-1 | CSc1ccc(cc1)B(O)O[2] |
These analogs provide a foundational basis for predicting the physicochemical properties and reactivity of the target compound, 4-Bromo-3-(methylthio)phenylboronic acid.
Predicted Physicochemical Properties
The properties of 4-Bromo-3-(methylthio)phenylboronic acid can be inferred from its constituent functional groups and by comparison with its analogs. Arylboronic acids are typically white to off-white solids with moderate to good solubility in polar organic solvents.[3] The presence of the methylthio group is expected to increase lipophilicity compared to an unsubstituted phenylboronic acid.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₇H₈BBrO₂S | Based on the chemical structure. |
| Molecular Weight | ~262.91 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Melting Point | 150-220 °C | Broad range estimated based on analogs. 4-(Methylthio)phenylboronic acid has a melting point of 210-214 °C.[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Common for functionalized arylboronic acids.[3] |
| pKa | 8.0 - 9.0 | The pKa of arylboronic acids typically falls within the 4-10 range.[4] Electron-withdrawing groups can lower the pKa.[5] |
It is important to note that boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines, especially under anhydrous conditions.[6][7] This equilibrium can influence the observed physical properties and reactivity.
Proposed Synthesis Protocol
The synthesis of 4-Bromo-3-(methylthio)phenylboronic acid can be achieved through a well-established route for the preparation of arylboronic acids: the reaction of an organometallic intermediate with a trialkyl borate.[3] A proposed synthetic workflow starting from the commercially available 4-bromo-3-methylthioaniline is outlined below.
Experimental Workflow: Synthesis of 4-Bromo-3-(methylthio)phenylboronic acid
Caption: Proposed synthetic workflow for 4-Bromo-3-(methylthio)phenylboronic acid.
Step-by-Step Methodology
Step 1: Diazotization of 4-Bromo-3-methylthioaniline
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Dissolve 4-bromo-3-methylthioaniline in a suitable aqueous acid (e.g., 48% HBr).
-
Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Causality: The diazotization reaction converts the primary amine into a good leaving group (N₂), which is essential for the subsequent Sandmeyer reaction. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Sandmeyer-type Reaction to form 1,4-Dibromo-2-(methylthio)benzene
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Causality: The Sandmeyer reaction is a reliable method for introducing a halide at the position of the diazonium group. Copper(I) bromide acts as a catalyst in this transformation.
Step 3: Borylation to form 4-Bromo-3-(methylthio)phenylboronic acid
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Dissolve the purified 1,4-dibromo-2-(methylthio)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The selective lithium-halogen exchange is expected at the more sterically accessible 4-position.
-
After stirring at -78 °C for 1 hour, add triisopropyl borate (B(OiPr)₃) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) and stir for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
The product can be purified by recrystallization or column chromatography.
Causality: The lithium-halogen exchange generates a highly nucleophilic aryllithium species. This intermediate readily attacks the electrophilic boron atom of the triisopropyl borate. The subsequent acidic workup is necessary to hydrolyze the resulting boronate ester to the desired boronic acid. The use of low temperatures is crucial to control the reactivity of the organolithium reagent and prevent side reactions.
Reactivity and Applications in Drug Discovery
4-Bromo-3-(methylthio)phenylboronic acid is a trifunctional molecule, possessing a boronic acid, a bromo substituent, and a methylthio group. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.
The primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds.[8][9]
Caption: Generic Suzuki-Miyaura cross-coupling reaction.
In this context, the boronic acid moiety of 4-bromo-3-(methylthio)phenylboronic acid can be coupled with a variety of aryl or vinyl halides or triflates to introduce the 4-bromo-3-(methylthio)phenyl scaffold into a target molecule. The remaining bromo group can then be used in a subsequent cross-coupling reaction, allowing for the sequential and controlled construction of complex biaryl or polyaryl structures. The methylthio group can also be further functionalized, for example, through oxidation to the corresponding sulfoxide or sulfone, providing additional avenues for structural diversification.
The utility of functionalized phenylboronic acids in medicinal chemistry is well-documented, with applications in the development of enzyme inhibitors and sensors.[10]
Analytical Characterization
The identity and purity of synthesized 4-Bromo-3-(methylthio)phenylboronic acid should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methylthio protons, and the acidic protons of the boronic acid group.
-
¹³C NMR will provide information on the number and chemical environment of the carbon atoms.
-
¹¹B NMR is a specific technique for boron-containing compounds and will show a characteristic signal for the boronic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretching of the boronic acid and the C-S stretching of the methylthio group.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Conclusion
While 4-Bromo-3-(methylthio)phenylboronic acid is not yet a widely cataloged chemical, its synthesis is achievable through established methodologies. Its unique trifunctional nature presents a wealth of opportunities for the construction of complex molecular architectures. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising building block in their research endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- Google Patents. (n.d.). Process for preparing substituted phenyl boronic acids.
- Pudipeddi, M., & Zocharski, P. D. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
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Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 19, 2026, from [Link]
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved February 19, 2026, from [Link]
- Uddin, M. A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968.
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ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved February 19, 2026, from [Link]
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MDPI. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved February 19, 2026, from [Link]
- Hall, D. G., et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 111(13), 3298-3310.
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University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. Retrieved February 19, 2026, from [Link]
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RSC Publishing. (2022). ORGANIC CHEMISTRY. Retrieved February 19, 2026, from [Link]
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Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved February 19, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved February 19, 2026, from [Link]
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Chemsrc. (2025). 4-(Methylthio)phenylboronic acid. Retrieved February 19, 2026, from [Link]
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